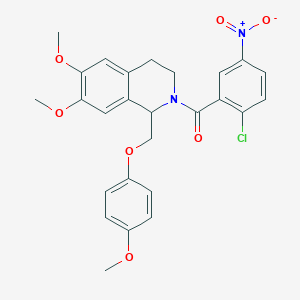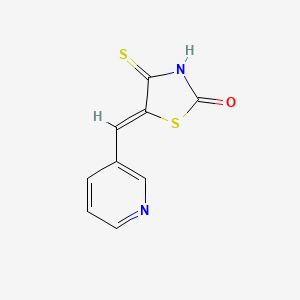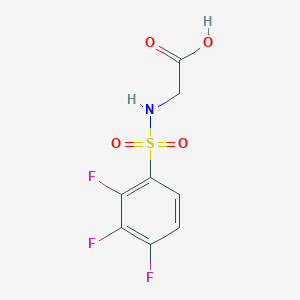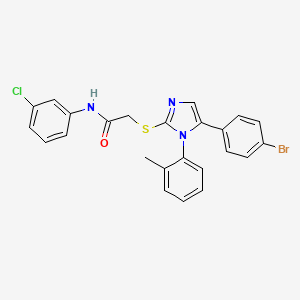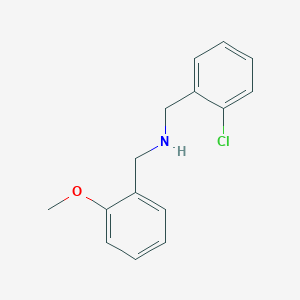
(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chlorophenyl)-N-(2-methoxybenzyl)methanamine, also known as 2-CPMB, is an organic compound with a variety of potential applications in scientific research. It is a derivative of aniline and is composed of a cyclic amine and an aromatic ring. 2-CPMB has a variety of chemical and physical properties, such as a melting point of 66-67 °C, a boiling point of 178-179 °C, and a density of 1.1 g/mL. It has a pKa of 8.2 and is soluble in water and ethanol. The compound has been studied for its potential applications in scientific research, biochemical and physiological effects, and advantages and limitations for lab experiments.
科学的研究の応用
(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine has been studied for its potential applications in scientific research. It has been used in the synthesis of several other compounds, such as 2-chloro-N-(2-methoxybenzyl)aniline and 2-chloro-N-(2-methoxybenzyl)aniline hydrochloride. (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine has also been used in the synthesis of a variety of other compounds, such as 2-chloro-N-(2-methoxybenzyl)aniline hydrochloride and 2-chloro-N-(2-methoxybenzyl)aniline hydrobromide. Additionally, (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine has been used in the synthesis of polymers and has been studied for its potential applications in drug delivery systems.
作用機序
The mechanism of action of (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine is not well understood. However, it is known that the compound can interact with proteins and other biomolecules, which may explain its potential applications in drug delivery systems. Additionally, it has been suggested that (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine may act as a receptor agonist or antagonist, although this has not been conclusively proven.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine are not well understood. However, it has been suggested that the compound may act as a receptor agonist or antagonist, although this has not been conclusively proven. Additionally, it has been suggested that (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine may interact with proteins and other biomolecules, which may explain its potential applications in drug delivery systems.
実験室実験の利点と制限
(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine has several advantages for laboratory experiments. It is relatively easy to synthesize and is soluble in water and ethanol. Additionally, it has a low melting point and boiling point, making it easier to handle and store. However, the compound has several limitations. It is not very stable and can decompose over time, and it can be toxic if inhaled or ingested. Additionally, the mechanism of action of (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine is not well understood and its biochemical and physiological effects are not well known, which may limit its use in laboratory experiments.
将来の方向性
There are several potential future directions for research on (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine. Further research on the mechanism of action of the compound could provide insight into its potential applications in drug delivery systems. Additionally, further research on the biochemical and physiological effects of (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine could provide insight into its potential uses in laboratory experiments. Additionally, further research on the synthesis of (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine could lead to more efficient and cost-effective methods for synthesizing the compound. Finally, further research on the stability of (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine could lead to improved methods for storing and handling the compound.
合成法
(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine can be synthesized from aniline and 2-chlorobenzyl chloride. The reaction between aniline and 2-chlorobenzyl chloride is catalyzed by a base, such as potassium hydroxide, to form a N-chloro anilide intermediate. The intermediate is then treated with an acid, such as hydrochloric acid, to form (2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine. This method has been used in the synthesis of several other compounds, such as 2-chloro-N-(2-methoxybenzyl)aniline and 2-chloro-N-(2-methoxybenzyl)aniline hydrochloride.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-1-(2-methoxyphenyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO/c1-18-15-9-5-3-7-13(15)11-17-10-12-6-2-4-8-14(12)16/h2-9,17H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMKQWGZWMFKJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)-N-(2-methoxybenzyl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

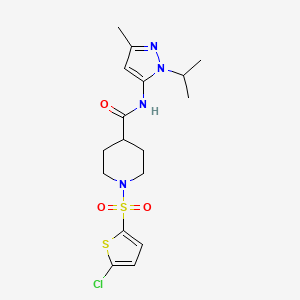
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-(furan-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2782912.png)
![N-(3-methoxybenzyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2782916.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide](/img/structure/B2782917.png)
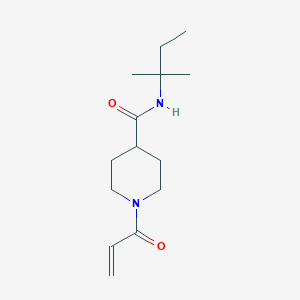

![9-Methoxy-2,3-dihydro[1,4]dioxino[2,3-g]quinoline-7-carboxylic acid](/img/structure/B2782920.png)
![2-([1]Benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)acetic acid](/img/structure/B2782921.png)

